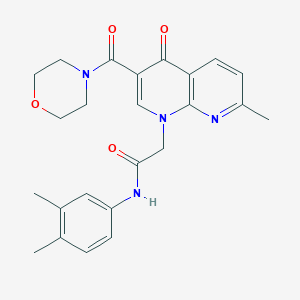

N-(3,4-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with similar structures often involves complex reactions, utilizing intermediates such as N-(2-formyl and acetylphenyl)acetamides and morpholine derivatives. One study focused on the alkaline hydrolysis of related structures, providing insights into the synthesis mechanisms of compounds with morpholine components (Bowden et al., 1997).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic studies, plays a crucial role in understanding the arrangement and interaction of atoms within a compound. DFT and experimental investigations (FT-IR and FT-Raman) have been conducted on structurally related compounds to examine their vibrational spectroscopy and molecular docking studies, providing valuable information on the molecular structure (El-Azab et al., 2016).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound is essential for its potential application in various fields. Research on compounds with morpholine and naphthyridine components has revealed specific reactions, such as the formation of stable oxa-2 lambda 5-phosphaphenanthrenes and benzochromene derivatives, through reactions with dimethyl acetylenedicarboxylate in the presence of phosphites (Yavari et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's handling and application. The crystal structure of related compounds provides insight into their stability and reactivity, which are important for designing new materials and pharmaceuticals (Atioğlu et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and reaction mechanisms, are critical for the development of new chemical entities. Studies on the reaction between naphthols and dimethyl acetylenedicarboxylate, leading to the synthesis of stable derivatives, highlight the chemical behavior and potential applications of compounds containing naphthyridine and morpholine components (Yavari et al., 2003).

Scientific Research Applications

Broad-Spectrum Antifungal Agents

Research has identified derivatives of morpholine acetamides as potent fungicidal agents against a range of fungal species, including Candida and Aspergillus. The introduction of specific substituents on the morpholine core has been shown to enhance plasmatic stability while maintaining significant in vitro antifungal activity. This suggests that compounds like N-(3,4-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide could be effective in treating fungal infections through systemic applications, as demonstrated in murine models of systemic Candida albicans infection where a significant fungal load reduction was observed in the kidneys (Bardiot et al., 2015).

Structural Aspects and Inclusion Compounds

The structural characteristics of amide-containing isoquinoline derivatives, similar in structure to N-(3,4-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide, have been explored for their ability to form gels and crystalline salts with various acids. This property is of interest for the design of new materials with specific applications, including pharmaceutical formulations and materials science. The ability to form host–guest complexes with enhanced fluorescence emission indicates potential applications in sensing and imaging technologies (Karmakar et al., 2007).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-15-4-6-18(12-16(15)2)26-21(29)14-28-13-20(24(31)27-8-10-32-11-9-27)22(30)19-7-5-17(3)25-23(19)28/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSMUNNKPZHWEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)

![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)

![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)